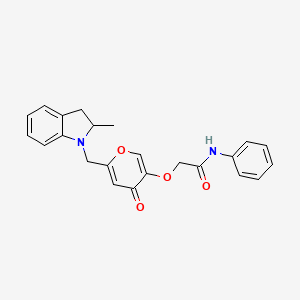

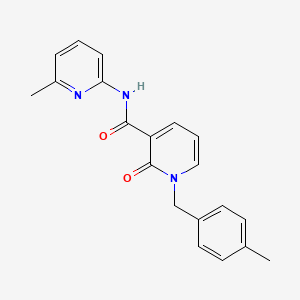

![molecular formula C20H17N3O6S B2551449 [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate CAS No. 851093-68-0](/img/structure/B2551449.png)

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate, is a cyclopropane derivative that is likely to have been synthesized through 1,3-dipolar cycloaddition reactions, as indicated by the papers provided. These types of reactions are a cornerstone in the synthesis of cyclopropane-containing compounds, which are of significant interest due to their presence in various biologically active molecules and potential use in pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through 1,3-dipolar cycloaddition of diazoalkanes to suitable dipolarophiles, as demonstrated in the first paper . The paper describes the addition of diazomethane and diazoethane to an enantiopure sulfinyl dihydropyranone, yielding pyrazolines with high pi-facial selectivity. These pyrazolines can then be converted into cyclopropanes. Although the exact compound is not mentioned, the methodology could be applicable to its synthesis.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, with stereochemistry playing a crucial role in their biological activity. The second paper provides insight into the stereochemical aspects of cyclopropane synthesis, where sulfone-substituted cyclopropanes were obtained as single stereoisomers . X-ray crystallographic analysis was used to elucidate the structure of these compounds, which could be a technique used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring. The papers provided do not directly discuss the chemical reactions of the specific compound , but they do provide a background on the reactivity of similar structures. For instance, the third paper discusses the cyclopropanation of a sulfinyl cyclopentenone with different reagents, highlighting the influence of stereochemistry on the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure and substituents. The fourth paper describes the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related compounds, which involve diastereoselective cyclopropanation reactions . The relative stereochemistry of these compounds was determined by X-ray structural analysis, which is essential for understanding their physical properties.

Aplicaciones Científicas De Investigación

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated, showcasing a methodology that preserves enantiomeric purity and can be applied in the synthesis of inhibitors, illustrating the utility of cyclopropane derivatives in complex organic syntheses (Lifchits & Charette, 2008).

Enantioselective Synthesis Using Camphor-Derived Sulfur Ylides

Camphor-derived sulfur ylides have been used for the cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes, showing high diastereoselectivities and enantioselectivities. This work highlights the role of cyclopropane derivatives in achieving enantioselectivity in chemical synthesis (Deng et al., 2006).

Spirocyclic Compound Synthesis

The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives demonstrates the use of cyclopropane derivatives in creating spirocyclic compounds, which are of interest in medicinal chemistry and material science (Yong et al., 2007).

Transformations of Spirocyclic 3H-Pyrazoles

Research into the transformations of spirocyclic 3H-pyrazoles formed by reactions with phenylethynyl sulfones reveals the potential of cyclopropane derivatives in generating diverse organic structures under different conditions (Vasin et al., 2014).

Doubly Activated Cyclopropanes as Synthetic Precursors

Doubly activated cyclopropanes have been utilized as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, demonstrating the versatility of cyclopropane derivatives in synthesizing heterocyclic compounds (Wurz & Charette, 2005).

Cyclopropane Reactions with Nitrous Acid

The study on the behavior of cyclopropyl phenyl sulfide and phenoxycyclopropane with nitrous acid shows the chemical reactivity of cyclopropane derivatives under nitrosation conditions, leading to different organic transformations (Gazzaeva et al., 2011).

Propiedades

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-13-18(30(27,28)17-11-9-16(10-12-17)23(25)26)19(29-20(24)14-7-8-14)22(21-13)15-5-3-2-4-6-15/h2-6,9-12,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEZYVIBZYTEFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)

![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)